5-Aminopicolinic acid hydrochloride

Übersicht

Beschreibung

5-Aminopicolinic acid hydrochloride is a chemical compound that has been studied in the context of organic synthesis and chemical reactions. The compound is related to the field of heterocyclic chemistry, which deals with the synthesis and properties of ring structures containing at least one atom other than carbon. The specific details of 5-aminopicolinic acid hydrochloride, such as its synthesis, molecular structure, and chemical reactions, are derived from the broader context of research on similar compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the degradation of the "red pigment," has been confirmed through a multi-step process. This process involves the use of relay compounds and various chemical treatments, such as chlorination with phosphorus oxychloride and treatment with ammonia . Although this synthesis does not directly pertain to 5-aminopicolinic acid hydrochloride, it provides insight into the types of reactions and methodologies that might be applicable to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized by the presence of a heterocyclic ring. In the case of the compound mentioned in the first paper, an indeno-[1,2-c]isoquinoline structure is present, which is a complex polycyclic system . The molecular structure analysis of 5-aminopicolinic acid hydrochloride would similarly involve understanding the arrangement of atoms within the pyridine ring and how substituents like the amino group and chloride ion influence the overall structure.

Chemical Reactions Analysis

Chemical reactions involving compounds like 5-aminopicolinic acid hydrochloride often include substitutions on the pyridine ring. For example, the chlorination of α,α′-aminopicoline leads to the formation of 6-amino-3,5-dichloropicoline-2, where chlorine atoms are introduced into the pyridine nucleus . This reaction demonstrates the reactivity of the pyridine ring and how it can be modified to produce various derivatives. Such reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 5-aminopicolinic acid hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopicolinic acid hydrochloride can be deduced from the properties of similar compounds. These properties include solubility, melting point, stability, and reactivity. The presence of functional groups such as the amino group and the chloride ion would influence these properties. For example, the amino group could engage in hydrogen bonding, affecting solubility and melting point, while the chloride ion might impact the compound's ionic character and reactivity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

5-Aminopicolinic acid hydrochloride plays a role in the synthesis of chemical compounds, particularly in the formation of chloro-substituted derivatives of pyridine. Moshchitskii, Sologub, and Ivashchenko (1968) demonstrated that treating α, α′-aminopicoline with chlorine or hydrogen peroxide and hydrochloric acid results in chlorination at specific positions on the pyridine nucleus without affecting the methyl group, leading to the formation of 6-amino-3, 5-dichloropicoline-2 and other chloro-substituted pyridine derivatives (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).

Analytical Chemistry

In the field of analytical chemistry, β-Aminopicolinic acid has been utilized as a selective reagent for the gravimetric and volumetric estimation of palladium. Majumdar and Bag (1958) found that β-aminopicolinic acid could precipitate palladium from a wide pH range without interference from most common elements and platinum metals, showcasing its potential in the precise quantification of palladium in various solutions (Majumdar, A. K., & Bag, S. P., 1958).

Biochemical Applications

3-Aminopicolinic acid, a compound related to 5-aminopicolinic acid, has been studied for its effects on glutamine metabolism in rat renal cortical tissue. Durozard and Baverel (1982) observed that this compound stimulates the removal of glutamine and enhances the accumulation of glutamate and the formation of ammonia, glucose, and aspartate in isolated rat kidney-cortex tubules, indicating its impact on metabolic pathways related to glutamine (Durozard, D., & Baverel, G., 1982).

Mass Spectrometry

In mass spectrometry, 3-Aminopicolinic acid has been found useful as a matrix for the desorption/ionization of DNA and proteins. Taranenko et al. (1994) demonstrated that using 3-Aminopicolinic acid as an ultraviolet-absorbing matrix allowed for the successful detection of single-stranded DNA segments and double-stranded DNA, highlighting its utility in the analysis of biopolymers (Taranenko, N., Tang, K., Allman, S., Ch'ang, L., & Chen, C. H., 1994).

Safety And Hazards

Eigenschaften

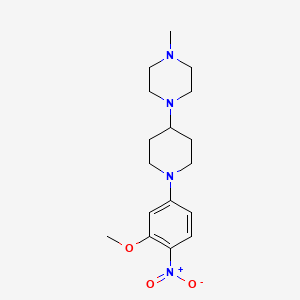

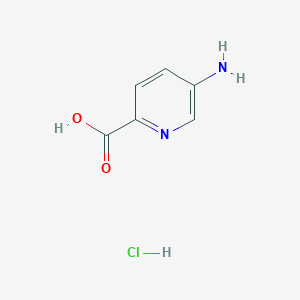

IUPAC Name |

5-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFKQVVVLWEWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659656 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopicolinic acid hydrochloride | |

CAS RN |

78273-25-3 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)